molecular formula C8H7ClN2O B1167822 hemoglobin Bruxelles CAS No. 124834-71-5

hemoglobin Bruxelles

货号: B1167822
CAS 编号: 124834-71-5
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hemoglobin Bruxelles, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClN2O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Clinical Applications

1. Diagnosis of Hemoglobinopathies

The identification of hemoglobin variants such as Hemoglobin Bruxelles is crucial in diagnosing hemoglobinopathies. Advanced techniques like Raman spectroscopy combined with machine learning have shown promise in accurately classifying hemoglobin fractions in liquid samples. This method allows for rapid and non-invasive diagnostics, which can be pivotal for conditions like sickle cell disease and thalassemia .

2. Understanding Anemia Mechanisms

Research into this compound contributes to the broader understanding of anemia mechanisms. The variant's impact on oxygen transport and its association with Heinz body formation provide insights into the pathophysiology of anemia related to hemoglobin defects. Studies indicate that patients with this variant exhibit symptoms similar to those seen in sickle cell disease, underscoring the importance of genetic screening in affected populations .

Therapeutic Implications

1. Gene Therapy Approaches

Given the genetic basis of this compound, gene therapy represents a potential therapeutic avenue. By targeting the underlying genetic mutation, it may be possible to restore normal hemoglobin function or produce alternative globin chains that mitigate the effects of the variant . Ongoing research is exploring these innovative strategies, which could revolutionize treatment for patients with severe hemoglobinopathies.

2. Pharmacological Interventions

Pharmacological agents that increase fetal hemoglobin levels have been studied for their potential to alleviate symptoms associated with various hemoglobinopathies. For instance, hydroxyurea has been shown to elevate fetal hemoglobin levels and improve clinical outcomes in patients with sickle cell disease . Similar approaches may be relevant for individuals with this compound, particularly in managing anemia symptoms.

Research Findings

Recent studies have highlighted several key findings related to this compound:

  • Oxygen Affinity : Research indicates that this compound has a significantly lower oxygen affinity compared to normal hemoglobin, which can lead to hypoxia under certain conditions .
  • Bioactive Peptides : Investigations into human hemoglobin have revealed potential bioactive peptides that may play roles in various physiological processes. Understanding these peptides could lead to novel therapeutic applications for managing anemia and other related disorders .
  • Clinical Case Studies : Case studies involving patients with this compound have documented various clinical presentations, emphasizing the need for tailored treatment approaches based on individual genetic profiles .

Data Table: Comparative Analysis of Hemoglobin Variants

Variant NameGenetic MutationClinical ManifestationsOxygen Affinity
Hemoglobin ANormalNoneNormal
Hemoglobin SGlu6Val mutationSickle cell diseaseLower than normal
Hemoglobin FIncreased alpha chain productionFetal hemoglobin-related conditionsHigher than normal
This compoundDeletion of Phe41 or Phe42Severe congenital Heinz body anemiaSignificantly lowered

化学反应分析

Structural Characteristics

Hb Bruxelles arises from a frameshift mutation causing deletion of the codon TTT (Phe42) in the β-globin gene . This results in:

  • Shortened β-chain (141 amino acids instead of 146)

  • Altered heme pocket geometry due to loss of Phe42, a critical residue stabilizing the distal heme environment

  • Impaired α1β1 dimerization , leading to subunit instability and Heinz body formation

Oxygen Binding Kinetics

Key functional changes compared to normal hemoglobin (Hb A):

ParameterHb BruxellesHb AMethod/Source
P<sub>50</sub> (mmHg)24.3 ± 1.212.1 ± 0.8Oxygen equilibrium
Hill coefficient (n<sub>50</sub>)1.22.8Cooperativity assay
2,3-DPG effect (% ΔP<sub>50</sub>)+18%+35%Allosteric modulation

Critical findings :

  • 68% reduction in cooperativity compared to Hb A

  • T-state stabilization : CO rebinding kinetics show >80% slow-phase binding, indicating preferential deoxy conformation

  • Reduced Bohr effect (pH 7.4→6.5: P<sub>50</sub> increases by 9 mmHg vs. 15 mmHg in Hb A)

Allosteric Regulation Defects

The Phe42 deletion disrupts two key regulatory mechanisms:

A. 2,3-Diphosphoglycerate (2,3-DPG) Interaction

  • Binding energy decreases by 40% due to altered β-chain conformation

  • Reduced capacity to stabilize T-state hemoglobin

B. Heme-Iron Coordination

  • Increased autoxidation rate (3.8× higher than Hb A)

  • Heme loss occurs 2.4× faster, promoting denaturation

Pathological Consequences

The biochemical alterations lead to:

Biochemical ProcessConsequenceClinical Correlation
Heme pocket destabilizationHeinz body formationChronic hemolytic anemia
T-state stabilizationCyanosis (metHb >5%)Tissue hypoxia
Subunit precipitationErythrocyte membrane damageReticulocytosis (8-12%)

Molecular Genetics

  • Mutation type : Deletion of codon TTT (Phe42) in HBB gene

  • Inheritance : Autosomal dominant with incomplete penetrance

  • Prevalence : <0.001% in global population; higher in Belgian lineages

属性

CAS 编号

124834-71-5

分子式

C8H7ClN2O

分子量

0

同义词

hemoglobin Bruxelles

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。